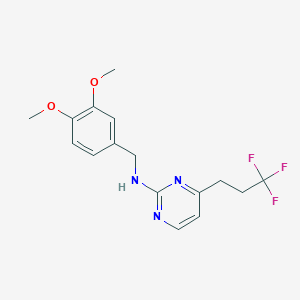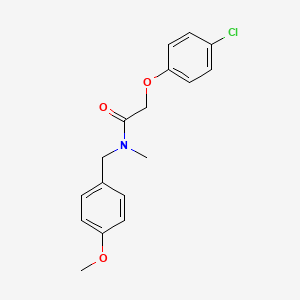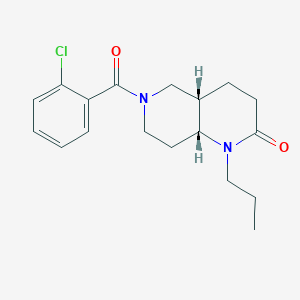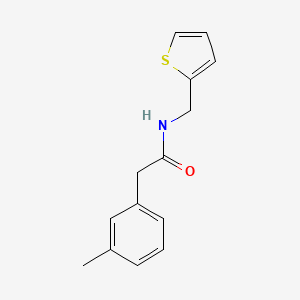
N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine, also known as XAV-939, is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. This pathway is involved in a variety of cellular processes, including embryonic development, tissue regeneration, and cancer progression. XAV-939 has been shown to have potential therapeutic applications in cancer, stem cell research, and regenerative medicine.
作用機序
N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine works by inhibiting the activity of two key enzymes in the Wnt/β-catenin signaling pathway: tankyrase 1 and tankyrase 2. These enzymes are involved in the degradation of Axin, a protein that helps regulate the activity of β-catenin. By inhibiting the activity of tankyrase 1 and 2, this compound stabilizes Axin and reduces the activity of β-catenin. This, in turn, leads to the inhibition of downstream target genes involved in cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound can inhibit cell growth and induce apoptosis (programmed cell death). In stem cells, this compound can promote differentiation into specific cell types. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine in lab experiments is that it is a highly specific inhibitor of the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of pathway inhibition on cellular processes without affecting other signaling pathways. However, one limitation of using this compound is that it can be toxic to cells at high concentrations. This requires careful optimization of dosing and treatment duration in lab experiments.
将来の方向性
There are several future directions for the use of N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine in scientific research. One area of interest is in the development of this compound analogs with improved potency and selectivity. Another area of interest is in the combination of this compound with other inhibitors or chemotherapeutic agents to enhance its anti-cancer effects. Additionally, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative disorders, where the Wnt/β-catenin signaling pathway is dysregulated.
合成法
The synthesis of N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine involves a series of chemical reactions, including the condensation of 3,4-dimethoxybenzaldehyde and 3,3,3-trifluoropropylamine to form the intermediate 3,4-dimethoxybenzyl-3,3,3-trifluoropropylamine. This intermediate is then reacted with 2-aminopyrimidine to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been extensively studied in scientific research, particularly in cancer research. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway. This pathway is often overactivated in cancer cells, leading to uncontrolled cell growth and tumor formation. This compound has also been shown to have potential applications in stem cell research and regenerative medicine, as it can promote the differentiation of stem cells into specific cell types.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c1-23-13-4-3-11(9-14(13)24-2)10-21-15-20-8-6-12(22-15)5-7-16(17,18)19/h3-4,6,8-9H,5,7,10H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLMDYCJAQSNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=CC(=N2)CCC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-5-{[2-(methylthio)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B5418116.png)

![3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5418128.png)
![N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}-3-phenylpropanamide](/img/structure/B5418129.png)
![6-[2-(3-nitrophenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418134.png)
![7-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5418152.png)

![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5418171.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyclopentyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5418172.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5418181.png)
![1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5418183.png)
![ethyl 1-[2-(3-isopropylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5418187.png)
